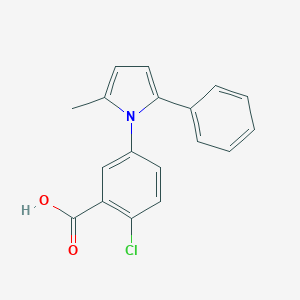
2-chloro-5-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as 'CMPD101' and is known to exhibit anti-inflammatory and analgesic properties. In
Mécanisme D'action
The mechanism of action of CMPD101 involves the inhibition of COX-2 activity, which reduces the production of pro-inflammatory prostaglandins. This leads to a decrease in inflammation and pain. CMPD101 has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects
CMPD101 has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro. CMPD101 has been shown to have a good safety profile, with no significant toxic effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
CMPD101 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its anti-inflammatory and analgesic properties, making it a well-established tool for research in these areas. However, there are some limitations to the use of CMPD101 in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret some experimental results.
Orientations Futures
There are several future directions for research on CMPD101. One area of interest is the development of new drugs based on the structure of CMPD101 that exhibit improved anti-inflammatory and analgesic properties. Another area of research is the investigation of the mechanism of action of CMPD101, which could lead to a better understanding of its effects on inflammation and pain. Additionally, the potential use of CMPD101 in the treatment of other diseases, such as cancer and Alzheimer's disease, is an area of ongoing research.
Méthodes De Synthèse
CMPD101 can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoic acid with 2-methyl-5-phenyl-1H-pyrrole-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain pure CMPD101.
Applications De Recherche Scientifique
CMPD101 has been extensively studied for its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis, osteoarthritis, and psoriasis. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory prostaglandins. CMPD101 has also been found to exhibit analgesic properties, making it a promising candidate for the development of new pain-relieving drugs.
Propriétés
Numéro CAS |
5935-48-8 |
|---|---|
Nom du produit |
2-chloro-5-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid |
Formule moléculaire |
C18H14ClNO2 |
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
2-chloro-5-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C18H14ClNO2/c1-12-7-10-17(13-5-3-2-4-6-13)20(12)14-8-9-16(19)15(11-14)18(21)22/h2-11H,1H3,(H,21,22) |
Clé InChI |
QZZRMXLEHIIWAH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene](/img/structure/B185688.png)
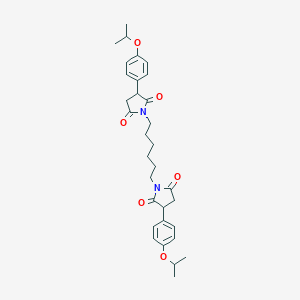
![ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B185690.png)
![(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane](/img/structure/B185691.png)
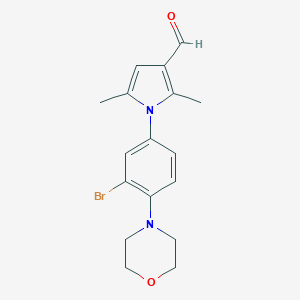
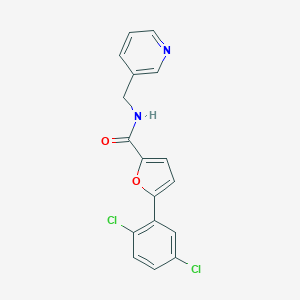
![methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B185696.png)
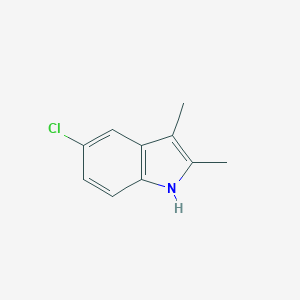
![1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B185698.png)

![1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-](/img/structure/B185700.png)
![Phenanthro[1,2-b]thiophene](/img/structure/B185702.png)
![3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185705.png)